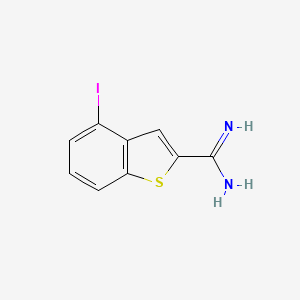
4-Iodo-1-benzothiophene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-428 is a small molecule drug that acts as an inhibitor of urokinase plasminogen activator. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neoplasms. Urokinase plasminogen activator is an enzyme involved in the degradation of the extracellular matrix, which plays a crucial role in cancer cell invasion and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-428 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of B-428 is scaled up using optimized synthetic routes to ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to maintain the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
B-428 undergoes various chemical reactions, including:
Oxidation: B-428 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on B-428, leading to different analogs with varying pharmacological properties.
Substitution: Substitution reactions are employed to introduce different substituents on the core structure of B-428, enhancing its activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various analogs of B-428 with modified functional groups, which are studied for their enhanced pharmacological properties and potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: B-428 is used as a model compound to study the inhibition of urokinase plasminogen activator and its effects on the extracellular matrix.
Biology: In biological research, B-428 is used to investigate the role of urokinase plasminogen activator in cell invasion and metastasis.
Medicine: B-428 has shown promise as a therapeutic agent in the treatment of neoplasms, particularly in inhibiting cancer cell invasion and metastasis.
Industry: B-428 is used in the development of new drugs targeting urokinase plasminogen activator, contributing to the advancement of cancer therapeutics.
Mécanisme D'action
B-428 exerts its effects by inhibiting urokinase plasminogen activator, an enzyme involved in the degradation of the extracellular matrix. By inhibiting this enzyme, B-428 prevents the breakdown of the extracellular matrix, thereby reducing cancer cell invasion and metastasis. The molecular targets of B-428 include the active site of urokinase plasminogen activator, where it binds and inhibits its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
A-123: Another urokinase plasminogen activator inhibitor with similar pharmacological properties.
C-567: A compound with a different core structure but similar inhibitory effects on urokinase plasminogen activator.
D-890: A structurally related compound with enhanced selectivity for urokinase plasminogen activator.
Uniqueness of B-428
B-428 is unique in its specific binding affinity and inhibitory effects on urokinase plasminogen activator. Its well-defined mechanism of action and potential therapeutic applications make it a valuable compound in the field of cancer research and drug development.
Propriétés
Numéro CAS |
154628-42-9 |
|---|---|
Formule moléculaire |
C9H7IN2S |
Poids moléculaire |
302.14 g/mol |
Nom IUPAC |
4-iodo-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12) |
Clé InChI |
YERQOXAYAFWFEJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I |
SMILES canonique |
C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I |
Synonymes |
4-iodine-benzo(b)thiophene-2-carboxamidine 4-iodobenzo(b)thiophene-2-carboxamidine B 428 B-428 B428 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)
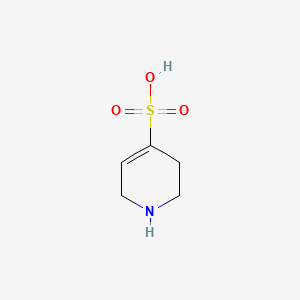
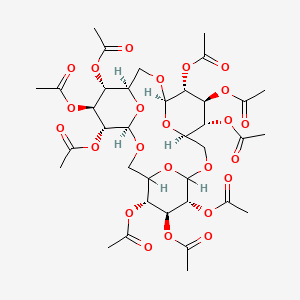
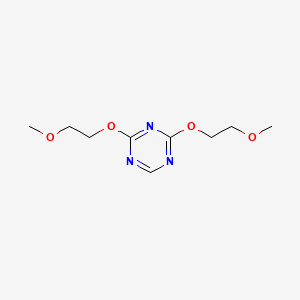
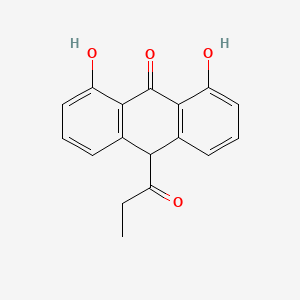
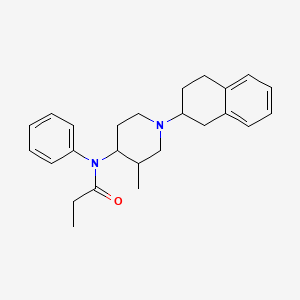
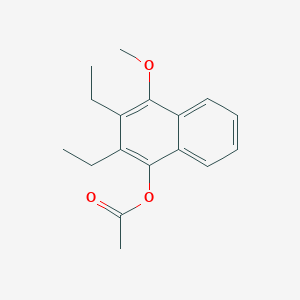
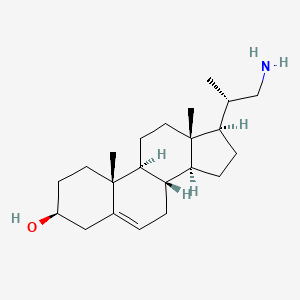
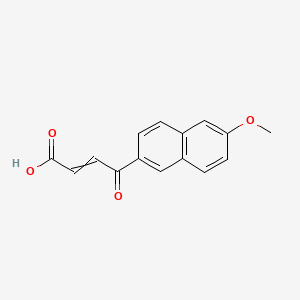
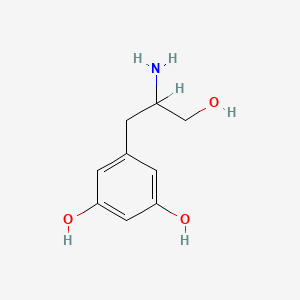
![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)
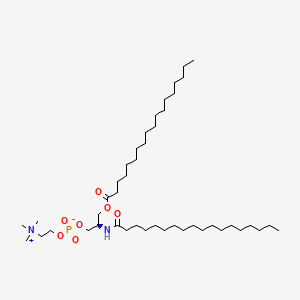
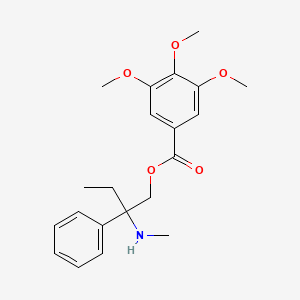
![N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide](/img/structure/B1201679.png)
